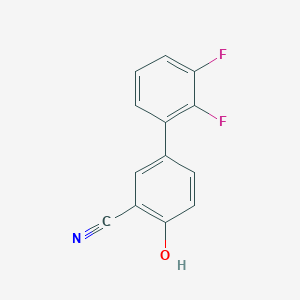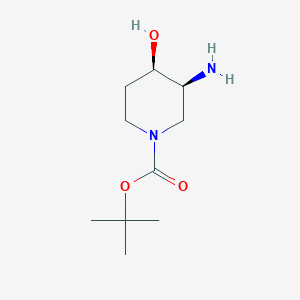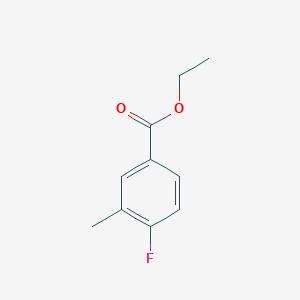
10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane is a chemical compound with the molecular formula C20H29F5O5Si. It is known for its application in the optimized immobilization of lectins using self-assembled monolayers on polysilicon encoded materials for cell tagging . This compound is characterized by its clear, colorless liquid form and is sensitive to moisture .
Mechanism of Action
Target of Action
The primary target of (11-Pentafluorophenylundecanoato)trimethoxysilane is the surface of polysilicon encoded materials . The compound is used to create self-assembled monolayers on these surfaces, which can then be used for the immobilization of lectins .
Mode of Action
(11-Pentafluorophenylundecanoato)trimethoxysilane interacts with the surface of polysilicon encoded materials by forming a self-assembled monolayer . This process involves the formation of covalent bonds between the silane group of the compound and the surface of the material . The pentafluorophenylundecanoato group then protrudes from the surface, providing a site for the attachment of lectins .
Biochemical Pathways
The compound’s ability to immobilize lectins on a surface can influence various biological processes, as lectins are known to bind to specific carbohydrate structures, influencing cell-cell interactions, immune responses, and pathogen recognition .
Pharmacokinetics
As a surface-modifying agent, its bioavailability is likely to be determined by its ability to form stable, covalently bonded monolayers on the target surface .
Result of Action
The result of the action of (11-Pentafluorophenylundecanoato)trimethoxysilane is the creation of a surface that can effectively immobilize lectins . This can be used for cell tagging and other applications where the specific binding properties of lectins are required .
Action Environment
The action of (11-Pentafluorophenylundecanoato)trimethoxysilane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals . For example, the compound is moisture sensitive, and its storage and handling require protection from water and oxidizing agents . Furthermore, the efficiency of the self-assembly process can be influenced by the pH and ionic strength of the solution in which it is carried out .
Biochemical Analysis
Biochemical Properties
(11-Pentafluorophenylundecanoato)trimethoxysilane plays a significant role in biochemical reactions, particularly in the immobilization of lectins. Lectins are proteins that bind specifically to certain sugars and play crucial roles in cell-cell communication and pathogen recognition. The interaction between (11-Pentafluorophenylundecanoato)trimethoxysilane and lectins involves the formation of self-assembled monolayers on polysilicon surfaces, which enhances the stability and functionality of the lectins . This interaction is primarily driven by the hydrophobic and van der Waals forces between the pentafluorophenyl group and the lectins.
Cellular Effects
The effects of (11-Pentafluorophenylundecanoato)trimethoxysilane on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the immobilization of lectins on cell surfaces using (11-Pentafluorophenylundecanoato)trimethoxysilane can alter cell signaling pathways by enhancing or inhibiting specific interactions between cells and their environment . Additionally, this compound can affect gene expression by stabilizing the binding of transcription factors to their target DNA sequences, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of (11-Pentafluorophenylundecanoato)trimethoxysilane involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pentafluorophenyl group of (11-Pentafluorophenylundecanoato)trimethoxysilane interacts with hydrophobic regions of proteins and enzymes, leading to conformational changes that can either inhibit or activate their functions . Additionally, the trimethoxysilane group can form covalent bonds with hydroxyl groups on proteins, further modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (11-Pentafluorophenylundecanoato)trimethoxysilane change over time due to its stability, degradation, and long-term effects on cellular function. This compound is known to be moisture-sensitive and should be stored away from oxidizing agents and water to maintain its stability . Over time, (11-Pentafluorophenylundecanoato)trimethoxysilane can degrade, leading to a decrease in its effectiveness in immobilizing lectins and other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of (11-Pentafluorophenylundecanoato)trimethoxysilane vary with different dosages in animal models. At low doses, the compound can effectively immobilize lectins and modulate cell signaling pathways without causing significant toxicity . At high doses, (11-Pentafluorophenylundecanoato)trimethoxysilane can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
(11-Pentafluorophenylundecanoato)trimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 monooxygenases, which introduce hydroxyl groups into the molecule, making it more hydrophilic and easier to excrete . This metabolic process can affect the levels of metabolites and the overall metabolic flux within cells, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of (11-Pentafluorophenylundecanoato)trimethoxysilane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, (11-Pentafluorophenylundecanoato)trimethoxysilane can interact with binding proteins that influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
(11-Pentafluorophenylundecanoato)trimethoxysilane exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the trimethoxysilane group can facilitate the localization of the compound to the cell membrane, where it can interact with membrane-bound proteins and influence cell signaling pathways.
Preparation Methods
The synthesis of 10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane involves the reaction of 2,3,4,5,6-pentafluorophenol with 11-(trimethoxysilyl)undecanoic acid. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond between the phenol and the carboxylic acid. The reaction conditions often include an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilane groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction:
Scientific Research Applications
10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane is primarily used in scientific research for the immobilization of lectins on polysilicon encoded materials. This application is significant in the field of cell tagging, where the compound helps in the creation of self-assembled monolayers that optimize the immobilization process . Additionally, it finds applications in surface modification and the development of biosensors .
Comparison with Similar Compounds
Similar compounds to 10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane include:
11-(Trimethoxysilyl)undecanoic acid: This compound is a precursor in the synthesis of this compound and shares similar silane functionality.
2,3,4,5,6-Pentafluorophenol: Another precursor, this compound contributes the pentafluorophenyl group to the final product.
Trimethoxysilane derivatives: Various trimethoxysilane derivatives are used in surface modification and the creation of self-assembled monolayers.
This compound stands out due to its specific combination of a long alkyl chain, a pentafluorophenyl group, and trimethoxysilane functionality, which provides unique properties for surface modification and immobilization applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 11-trimethoxysilylundecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F5O5Si/c1-27-31(28-2,29-3)13-11-9-7-5-4-6-8-10-12-14(26)30-20-18(24)16(22)15(21)17(23)19(20)25/h4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYPNQIBGIOYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F5O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
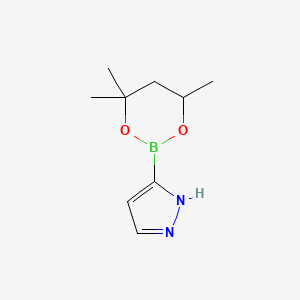





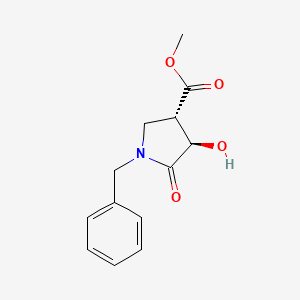


![Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester](/img/structure/B6321274.png)

